molecular formula C10H10N4O2S B1308755 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile CAS No. 299920-42-6

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile

Cat. No.: B1308755
CAS No.: 299920-42-6
M. Wt: 250.28 g/mol
InChI Key: GKFWPXOGAOERPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile (DIBT) is an organic compound that has been studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects. DIBT is a hydrazine derivative of a dithiocarbamate and is used as a reagent in organic synthesis. It is a white, crystalline solid with a melting point of 110°C and a boiling point of 265°C. DIBT is soluble in water, alcohols, and chlorinated hydrocarbons.

Scientific Research Applications

Inflammatory Response Inhibition

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile derivatives have been explored for their potential to inhibit inflammatory responses, particularly those induced by immune complexes. These derivatives have demonstrated effectiveness in reducing exudate volume and accumulation of white blood cells in rat models, similar to the activity of hydrocortisone but distinct from that of indomethacin. Structure-activity relationship studies have highlighted the critical role of the nitrogen in the hydrazino group, which must be electron-rich to maintain activity, while modifications at other sites had minimal impact on activity (Haviv et al., 1988).

Anti-Microbial Activity

Compounds synthesized from commercially available sodium saccharin, which include the core structure of this compound, have shown moderate to significant anti-microbial properties. Microwave-assisted synthesis facilitated the creation of these compounds, and the presence of greater lipophilicity, particularly in N-methyl analogues, correlated with enhanced anti-bacterial activity (Ahmad et al., 2011).

Quantum Chemistry and Crystallography

Research into the structure and photochemical properties of related compounds has been extensive. One study focused on a compound with a similar benzisothiazole dioxido group, which existed in various isomeric forms and underwent significant photochemical transformations under UV irradiation in a solid argon matrix. This research opens up new avenues for understanding the photochemistry of such compounds and their potential applications in materials science (Ismael et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,1-dioxido-1,2-benzisothiazol derivatives, have been studied . These compounds often interact with various enzymes and receptors in the body, but the specific targets can vary greatly depending on the exact structure and functional groups of the compound.

Mode of Action

The mode of action of this compound is not directly available from the current resources. Typically, hydrazino and propanenitrile groups in a molecule may suggest potential reactivity with certain biological targets, possibly through mechanisms such as redox reactions or nucleophilic substitutions. Without specific experimental data, it’s challenging to provide a detailed explanation of the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

The exact biochemical pathways affected by this compound are not specified in the available resources. Compounds with similar structures may influence a variety of biochemical pathways, depending on their specific targets. The downstream effects can range from changes in cellular signaling to alterations in metabolic processes .

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can facilitate or hinder its absorption and distribution .

Result of Action

The effects would depend on the specific biological targets of the compound and how it interacts with them .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

3-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-6-3-7-12-13-10-8-4-1-2-5-9(8)17(15,16)14-10/h1-2,4-5,12H,3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWPXOGAOERPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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